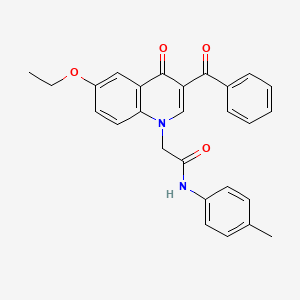

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

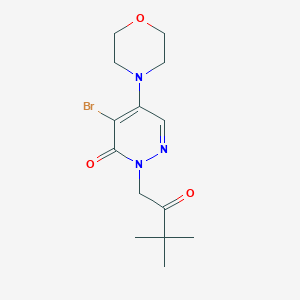

The compound “3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate” is a derivative of chromone, which is a class of compounds that are often found in natural products and have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromone core, with the 3,4-dimethoxyphenyl and 4-chlorobenzoate groups attached at the 3 and 7 positions, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy and chlorobenzoate groups could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen

Structural and Synthesis Studies

- The crystal structure of related chromene derivatives highlights their significance in the structural chemistry domain. For instance, studies on compounds like 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one provide insights into the crystalline structures of chromenes, which can be foundational for understanding the molecular architecture and designing of new molecules (Manolov, Ströbele, & Meyer, 2008).

- Research on the synthesis and complexation study of chromenone crown ethers demonstrates the potential for creating novel compounds with specific functions, such as ion complexation. These studies explore the preparation of chromenones from various phenylacetic acids and their applications in forming complexes with metal ions (Gündüz et al., 2006).

Antioxidant and Scavenging Activities

- The antioxidant properties of chromones and xanthones have been extensively studied, with compounds being synthesized for the purpose of evaluating their reactive oxygen species (ROS) and reactive nitrogen species (RNS) scavenging activities. These activities are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases (Proença et al., 2016).

Photophysical Properties

- The fluorescence and UV–vis spectroscopic properties of chromenone-crown ethers and their complexes with various metal ions have been investigated, indicating the potential of these compounds for applications in sensing and photophysical studies. This research not only broadens the understanding of chromenone derivatives but also explores their practical applications in materials science (Gündüz, Salan, & Bulut, 2010).

Molecular Modeling and Drug Design

- Molecular modeling studies on chromene derivatives have provided insights into their potential as leads for new anticancer drugs. Through chemical shift assignments and molecular dynamics studies, the interaction of these compounds with biological targets can be elucidated, paving the way for the development of novel therapeutic agents (Santana et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate' involves the condensation of 3-(3,4-dimethoxyphenyl)-4-hydroxycoumarin with 4-chlorobenzoic acid in the presence of a coupling agent, followed by esterification with a suitable reagent.", "Starting Materials": [ "3-(3,4-dimethoxyphenyl)-4-hydroxycoumarin", "4-chlorobenzoic acid", "Coupling agent", "Esterification reagent" ], "Reaction": [ "Step 1: Condensation of 3-(3,4-dimethoxyphenyl)-4-hydroxycoumarin with 4-chlorobenzoic acid in the presence of a coupling agent to form the corresponding 4-chlorobenzoate derivative.", "Step 2: Esterification of the 4-chlorobenzoate derivative with a suitable reagent to form the final product, 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate." ] } | |

CAS-Nummer |

637749-81-6 |

Molekularformel |

C24H17ClO6 |

Molekulargewicht |

436.84 |

IUPAC-Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 4-chlorobenzoate |

InChI |

InChI=1S/C24H17ClO6/c1-28-20-10-5-15(11-22(20)29-2)19-13-30-21-12-17(8-9-18(21)23(19)26)31-24(27)14-3-6-16(25)7-4-14/h3-13H,1-2H3 |

InChI-Schlüssel |

FGSWYKNXHQPXFP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzofuran-2-carboxamide](/img/structure/B2687880.png)

![3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2687883.png)

![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2687887.png)

![3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687889.png)

![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)

![5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2687900.png)